3-(2H-1,3-benzodioxol-5-yl)-1-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}urea
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Overview
Description
3-(2H-1,3-benzodioxol-5-yl)-1-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}urea is a complex organic compound that features a benzodioxole ring, a thiophene ring, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H-1,3-benzodioxol-5-yl)-1-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxole and thiophene intermediates, followed by their coupling and subsequent urea formation.
Preparation of Benzodioxole Intermediate: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Preparation of Thiophene Intermediate: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.
Coupling Reaction: The benzodioxole and thiophene intermediates are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.
Urea Formation: The final step involves the reaction of the coupled product with an isocyanate to form the urea moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.
Chemical Reactions Analysis
Types of Reactions
3-(2H-1,3-benzodioxol-5-yl)-1-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the urea or other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
3-(2H-1,3-benzodioxol-5-yl)-1-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}urea has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory agents.
Materials Science: Its aromatic rings and urea moiety can contribute to the development of novel polymers and materials with specific properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 3-(2H-1,3-benzodioxol-5-yl)-1-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}urea involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways would depend on the specific application and require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
3-(2H-1,3-benzodioxol-5-yl)-1-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}amine: Similar structure but with an amine group instead of a urea moiety.
3-(2H-1,3-benzodioxol-5-yl)-1-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}carbamate: Similar structure but with a carbamate group instead of a urea moiety.
Uniqueness
The uniqueness of 3-(2H-1,3-benzodioxol-5-yl)-1-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}urea lies in its combination of a benzodioxole ring, a thiophene ring, and a urea moiety. This combination imparts specific chemical and biological properties that are not present in the similar compounds listed above.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S/c23-16(13-3-5-14(6-4-13)19-2-1-9-27-19)11-21-20(24)22-15-7-8-17-18(10-15)26-12-25-17/h1-10,16,23H,11-12H2,(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEZUFTRVKSIDOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NCC(C3=CC=C(C=C3)C4=CC=CS4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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